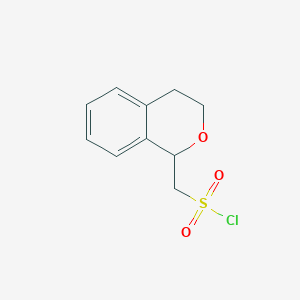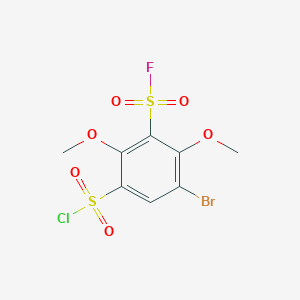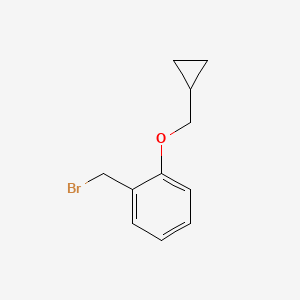![molecular formula C10H6ClF3N2O B13226236 2-(Chloromethyl)-5-[2-(trifluoromethyl)phenyl]-1,3,4-oxadiazole](/img/structure/B13226236.png)
2-(Chloromethyl)-5-[2-(trifluoromethyl)phenyl]-1,3,4-oxadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Chloromethyl)-5-[2-(trifluoromethyl)phenyl]-1,3,4-oxadiazole is a heterocyclic compound that contains an oxadiazole ring. The presence of the trifluoromethyl group and the chloromethyl group makes this compound particularly interesting for various chemical applications. The trifluoromethyl group is known for its electron-withdrawing properties, which can significantly influence the reactivity and stability of the compound.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Chloromethyl)-5-[2-(trifluoromethyl)phenyl]-1,3,4-oxadiazole typically involves the cyclization of appropriate precursors. One common method is the reaction of hydrazides with carbon disulfide followed by oxidative cyclization. The reaction conditions often require the use of strong bases and oxidizing agents to facilitate the formation of the oxadiazole ring.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems can help in maintaining the precise reaction conditions required for the synthesis.
Types of Reactions:
Substitution Reactions: The chloromethyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, particularly involving the oxadiazole ring.
Addition Reactions: The trifluoromethyl group can participate in radical addition reactions, which can lead to the formation of various derivatives.
Common Reagents and Conditions:
Nucleophiles: Such as amines and thiols for substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.
Radical Initiators: Such as azobisisobutyronitrile (AIBN) for radical addition reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted oxadiazoles, while radical addition can lead to trifluoromethylated derivatives.
Wissenschaftliche Forschungsanwendungen
2-(Chloromethyl)-5-[2-(trifluoromethyl)phenyl]-1,3,4-oxadiazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule, particularly in the development of pharmaceuticals.
Medicine: Explored for its potential therapeutic properties, including its use as an antimicrobial or anticancer agent.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 2-(Chloromethyl)-5-[2-(trifluoromethyl)phenyl]-1,3,4-oxadiazole involves its interaction with various molecular targets. The trifluoromethyl group can enhance the compound’s ability to interact with biological molecules, potentially leading to the inhibition of specific enzymes or receptors. The exact pathways involved depend on the specific application and the target molecules.
Vergleich Mit ähnlichen Verbindungen
2-(Chloromethyl)-5-phenyl-1,3,4-oxadiazole: Lacks the trifluoromethyl group, which can result in different reactivity and stability.
2-(Methyl)-5-[2-(trifluoromethyl)phenyl]-1,3,4-oxadiazole: Lacks the chloromethyl group, which can affect its ability to undergo substitution reactions.
Uniqueness: The presence of both the chloromethyl and trifluoromethyl groups in 2-(Chloromethyl)-5-[2-(trifluoromethyl)phenyl]-1,3,4-oxadiazole makes it unique
Eigenschaften
Molekularformel |
C10H6ClF3N2O |
|---|---|
Molekulargewicht |
262.61 g/mol |
IUPAC-Name |
2-(chloromethyl)-5-[2-(trifluoromethyl)phenyl]-1,3,4-oxadiazole |
InChI |
InChI=1S/C10H6ClF3N2O/c11-5-8-15-16-9(17-8)6-3-1-2-4-7(6)10(12,13)14/h1-4H,5H2 |
InChI-Schlüssel |
CBHZPVIHOWTJIG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)C2=NN=C(O2)CCl)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(2R,4R)-4-(4-Fluorophenyl)oxolan-2-yl]methanol](/img/structure/B13226161.png)
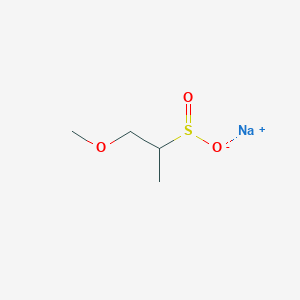
![2-[(4-Methylcyclohexyl)amino]propan-1-ol](/img/structure/B13226174.png)

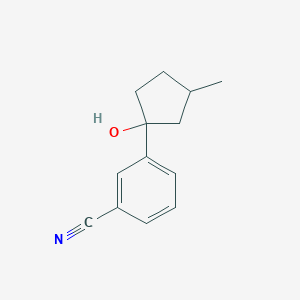
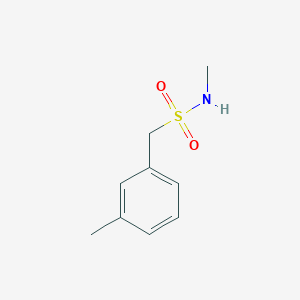
![2-{4-fluoro-1H-imidazo[4,5-c]pyridin-1-yl}acetic acid](/img/structure/B13226191.png)
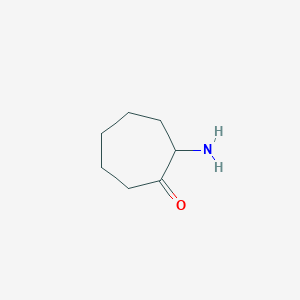
![2-[(2,3-Difluoro-4-methylphenyl)methyl]oxirane](/img/structure/B13226202.png)
![2-(3-Methyl-2-oxo-2,3-dihydrobenzo[d]oxazol-5-yl)acetic acid](/img/structure/B13226205.png)
